1,7-Dibromoheptane

描述

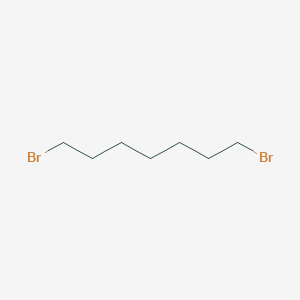

1,7-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 . It is a colorless to light yellow liquid at room temperature and has a molecular weight of 257.99 g/mol . .

准备方法

Synthetic Routes and Reaction Conditions: 1,7-Dibromoheptane can be synthesized through the bromination of 1,7-heptanediol . The reaction involves the use of hydrobromic acid as the brominating agent and an acid catalyst . The process follows a two-step mechanism:

- Formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid.

- Conversion of 7-bromo-1-heptanol to this compound using additional hydrobromic acid .

Industrial Production Methods: The industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is carried out in a controlled environment to manage the exothermic nature of the bromination process .

化学反应分析

Types of Reactions: 1,7-Dibromoheptane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Elimination reactions: Under basic conditions, this compound can undergo elimination to form heptadiene .

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products:

Nucleophilic substitution: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of .

Elimination reactions: The major product is 1,6-heptadiene .

科学研究应用

Chemical Synthesis

1,7-Dibromoheptane is primarily used as an intermediate in the synthesis of various organic compounds. Its utility stems from its ability to participate in nucleophilic substitution reactions, particularly those following the SN2 mechanism.

Key Reactions and Processes

- Synthesis of Liquid Crystalline Polymers : this compound has been utilized in synthesizing random thermotropic liquid crystalline copolyethers. These materials are important for their unique thermal and optical properties, making them suitable for applications in displays and sensors .

- Formation of Chiral Ligands : The compound serves as a building block for creating chiral macrocyclic ligands used in asymmetric synthesis. These ligands are crucial in catalyzing reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals .

- Cationic Surfactants : It is also involved in the production of cationic surfactants, which find applications in personal care products, detergents, and fabric softeners due to their surface-active properties .

Pharmaceutical Applications

This compound plays a crucial role as a pharmaceutical intermediate. Its derivatives are explored for potential therapeutic effects.

Case Study: Antimicrobial Activity

Research indicates that certain derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the dibromoheptane structure can enhance its efficacy against specific bacterial strains. This highlights its potential as a precursor in developing new antimicrobial agents .

Material Science

The compound's unique chemical structure allows it to be incorporated into various materials.

Polymer Development

- Thermoplastic Elastomers : this compound has been employed in synthesizing thermoplastic elastomers (TPEs), which combine the properties of rubber and plastic. These materials are widely used in automotive applications and consumer goods due to their flexibility and durability .

- Nanocomposites : The incorporation of this compound into polymer matrices has been studied for developing nanocomposites with enhanced mechanical and thermal properties. This advancement opens new avenues for high-performance materials in engineering applications .

Environmental Impact

The synthesis methods of this compound have been optimized to reduce environmental impact. For example, using solid acid catalysts instead of traditional liquid acids has been shown to lower activation energy and improve reaction efficiency while minimizing waste .

Table 1: Reaction Conditions for Synthesis of this compound

| Reaction Parameter | Value |

|---|---|

| Temperature | 170-250 °C |

| Catalyst | Sulfuric Acid |

| Molar Ratio (Diol/HBr) | 3:1 |

| Stirring Rate | >200 rpm |

Table 2: Rate Constants at Various Temperatures

| Temperature (K) | Rate Constant (k × 10^3 L mol⁻¹ min⁻¹) | Correlation Coefficient (R²) |

|---|---|---|

| 303 | 0.096 | 0.94 |

| 313 | 0.137 | 1.30 |

| 323 | 0.175 | 1.96 |

| 333 | 0.209 | 3.03 |

作用机制

The mechanism of action of 1,7-dibromoheptane primarily involves nucleophilic substitution and elimination reactions . The bromine atoms in the compound are susceptible to attack by nucleophiles, leading to substitution reactions. In the presence of strong bases, the compound can undergo elimination to form alkenes . The reaction pathways are influenced by the nature of the nucleophile or base and the reaction conditions .

相似化合物的比较

- 1,5-Dibromopentane

- 1,9-Dibromononane

- 1,6-Dibromohexane

- 1,8-Dibromooctane

Comparison: 1,7-Dibromoheptane is unique due to its specific chain length and the position of the bromine atoms. Compared to other dibromoalkanes, it offers distinct reactivity and selectivity in organic synthesis. For example, 1,5-dibromopentane and 1,6-dibromohexane have shorter chain lengths, which can influence their reactivity and the types of products formed in substitution and elimination reactions .

生物活性

1,7-Dibromoheptane (CHBr) is a dibromoalkane that serves as an important intermediate in organic synthesis and has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

This compound is synthesized through the bromination of 1,7-heptanediol using hydrobromic acid as a brominating agent, typically in the presence of an acid catalyst like sulfuric acid. The synthesis occurs in two main steps:

- Formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid (slow step).

- Conversion of 7-bromo-1-heptanol to this compound (fast step) .

The overall reaction can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial treatments. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative activity against various cancer cell lines. Specifically, it has shown effectiveness against breast cancer and head and neck squamous cell carcinoma models . The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapeutics.

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with biological targets effectively:

- Nucleophilic Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, facilitating interactions with various biological macromolecules.

- Cell Membrane Disruption: The structure may disrupt bacterial membranes due to its lipophilicity, leading to increased permeability and eventual cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its formulation and route of administration. Factors such as solubility and stability affect its bioavailability. Research indicates that the compound's lipophilicity aids in cellular uptake but may also pose challenges in terms of metabolic stability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with other dibromoalkanes is useful:

| Compound | Molecular Formula | Notable Properties |

|---|---|---|

| 1,5-Dibromopentane | CHBr | Shorter chain; different reactivity |

| 1,6-Dibromohexane | CHBr | Intermediate chain; varied applications |

| 1,8-Dibromooctane | CHBr | Longer chain; distinct physicochemical properties |

Case Studies

Several case studies have explored the biological activity of this compound:

- A study published in MDPI reported that the compound exhibited limited antiviral activity against respiratory viruses while showing strong antibacterial effects .

- Another investigation focused on its antiproliferative effects on cancer cells, demonstrating significant efficacy in inhibiting tumor growth .

属性

IUPAC Name |

1,7-dibromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWSZGCVEZRFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063519 | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-31-9 | |

| Record name | 1,7-Dibromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dibromoheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dibromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1,7-Dibromoheptane?

A: this compound is a dihaloalkane with the molecular formula C7H14Br2. While specific spectroscopic data isn't provided in the presented abstracts, its structure can be confirmed through techniques like 1H NMR and 13C NMR spectroscopy. [, ]

Q2: How is this compound synthesized?

A: One method involves the reaction of 1,7-heptanediol with hydrobromic acid using an acid catalyst like sulfuric acid. This reaction proceeds in two steps, with the initial formation of 7-bromo-1-heptanol, followed by its conversion to this compound. The reaction kinetics suggest the first step is slower and rate-determining. []

Q3: What are the applications of this compound in material science?

A: this compound is a crucial building block in synthesizing liquid crystalline polymers. It reacts with monomers like 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB) to create cyclic main-chain liquid-crystalline oligomers. These oligomers, particularly the cyclic trimer, tetramer, and pentamer, exhibit an enantiotropic nematic mesophase, making them valuable in materials requiring specific optical properties. []

Q4: Can you elaborate on the role of this compound in creating diverse liquid crystalline structures?

A: Research indicates that copolymers synthesized using this compound with varying chain length diols, such as 1,11-dibromoundecane, lead to a range of mesophase structures. These structures include tilted hexagonal columnar phases (ΦTH) with single or multiple tilt angles, hexagonal columnar phases (ΦH), and even highly ordered smectic phases. The specific structure formed is dependent on the ratio of different chain lengths within the copolymer. [, , ]

Q5: How does the composition of copolyethers synthesized with this compound influence their thermal properties?

A: Studies show a direct correlation between the copolymer composition and its mesomorphic phase transition temperatures. For instance, ternary copolyethers synthesized with this compound, 1,5-dibromopentane, and 1,9-dibromononane exhibit transition temperatures that are essentially the weight-averaged values of the corresponding homopolymers. This highlights the predictability of thermal properties based on the copolymer composition. []

Q6: Are there any catalytic applications for this compound?

A: While not directly acting as a catalyst, this compound is a key reactant in synthesizing novel acidic ionic liquids like 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ((HSO3pmim)Br). These ionic liquids demonstrate high efficiency as brominating agents, catalysts, and solvents, particularly in synthesizing this compound itself, achieving yields up to 95%. []

Q7: What is known about the solubility of this compound?

A: Research indicates this compound is soluble in ethanol, and the density and viscosity of these binary mixtures have been studied across various temperatures. [, , ]

Q8: How is this compound used in studying fluorescence quenching?

A: this compound, along with 1-bromoheptane, acts as a quencher for the fluorescence of polycyclic aromatic hydrocarbons (PAHs). This quenching effect, attributed to the heavy atom effect, can be analyzed using Stern–Volmer plots, allowing for the determination of the ratios of the quenching rate constants to the fluorescence rate constants (kQ/kf). []

Q9: What are the implications of this compound in synthesizing biologically relevant molecules?

A: this compound plays a critical role in the multi-step synthesis of (±)-Prosafrinine, a natural 2,6-Dialkyl-3-piperidinol alkaloid. This synthesis showcases the utility of this compound in constructing complex molecules with potential biological activity. [] Furthermore, it's utilized in synthesizing urushiols, the vesicant principles found in Poison Ivy and other Anacardiaceae species. This application demonstrates its relevance in understanding the chemical properties and potential applications of naturally occurring toxins. []

Q10: Has this compound been used in synthesizing other types of polymers?

A: Yes, this compound has been employed in creating weak and strong basic resins by crosslinking branched and linear polyethyleneimine. These resins, particularly when N-methylated, demonstrate notable retention properties for uranium, highlighting potential applications in metal extraction and separation processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。